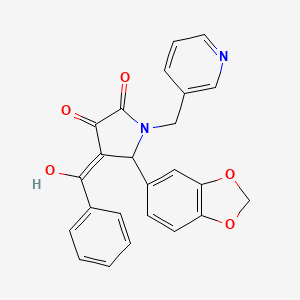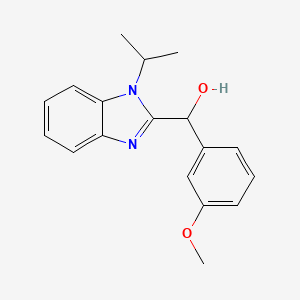
5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-(phenylcarbonyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, benzodioxol, pyridine, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base . The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would yield a benzyl derivative.
Scientific Research Applications
4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interactions between complex organic molecules and biological systems.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly and induction of cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to specific sites on the tubulin protein, inhibiting its polymerization.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
Uniqueness
4-BENZOYL-5-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of benzoyl, benzodioxol, pyridine, and pyrrolone moieties, which confer specific chemical and biological properties. Its ability to interact with tubulin and induce apoptosis sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H18N2O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(4Z)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18N2O5/c27-22(16-6-2-1-3-7-16)20-21(17-8-9-18-19(11-17)31-14-30-18)26(24(29)23(20)28)13-15-5-4-10-25-12-15/h1-12,21,27H,13-14H2/b22-20- |
InChI Key |
RKBZFABXHLBNGX-XDOYNYLZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3/C(=C(\C4=CC=CC=C4)/O)/C(=O)C(=O)N3CC5=CN=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=C(C4=CC=CC=C4)O)C(=O)C(=O)N3CC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11517976.png)
![N-[(1E)-3-[(4-methylphenyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]thiophene-3-carboxamide](/img/structure/B11517985.png)
![7-(3-methoxyphenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11517992.png)
![4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11518005.png)
![N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11518010.png)
![4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11518012.png)
![N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11518015.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11518017.png)

![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11518030.png)
![N'-[(3Z)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B11518035.png)
![N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide](/img/structure/B11518041.png)
acetate](/img/structure/B11518044.png)
![ethyl 5-acetyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11518053.png)
